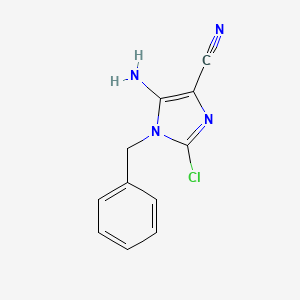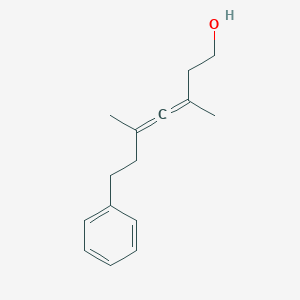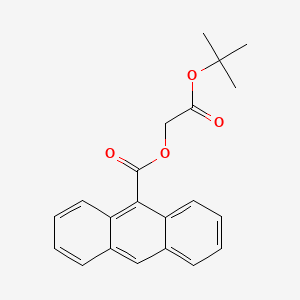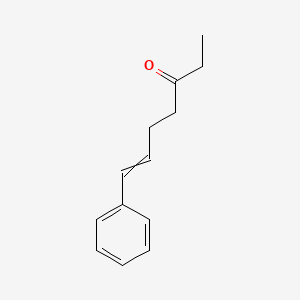![molecular formula C10H13NS B14229984 6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl- CAS No. 830324-60-2](/img/structure/B14229984.png)
6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is characterized by the fusion of a thiophene ring and a pyrrole ring, with four methyl groups attached at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl- typically involves organic synthesis methods. One common synthetic route includes the condensation reaction between thiophene-2-carbaldehyde and hydrazine, followed by further processing . The reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) and toluene, and the reactions are usually carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups into the molecule.
Applications De Recherche Scientifique
6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
6H-Thieno[2,3-b]pyrrole: This compound has a similar structure but differs in the position of the thiophene ring fusion.
6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid:
Uniqueness
6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl- is unique due to its specific substitution pattern with four methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
830324-60-2 |
|---|---|
Formule moléculaire |
C10H13NS |
Poids moléculaire |
179.28 g/mol |
Nom IUPAC |
2,5,6,6-tetramethylthieno[3,2-b]pyrrole |
InChI |
InChI=1S/C10H13NS/c1-6-5-8-9(12-6)10(3,4)7(2)11-8/h5H,1-4H3 |
Clé InChI |
BUCPEAAZNCROOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(S1)C(C(=N2)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate](/img/structure/B14229917.png)


![Benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl-](/img/structure/B14229928.png)


![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide](/img/structure/B14229944.png)

![1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14229964.png)
methanone](/img/structure/B14229968.png)

![(5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene](/img/structure/B14229972.png)
